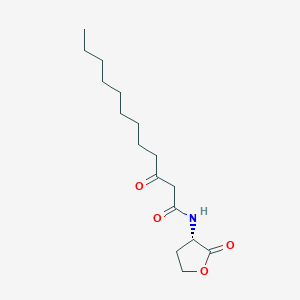

N-3-Oxo-Dodecanoyl-L-Homoserine Lactone

Beschreibung

Eigenschaften

IUPAC Name |

3-oxo-N-[(3S)-2-oxooxolan-3-yl]dodecanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO4/c1-2-3-4-5-6-7-8-9-13(18)12-15(19)17-14-10-11-21-16(14)20/h14H,2-12H2,1H3,(H,17,19)/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHSRRHGYXQCRPU-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)CC(=O)NC1CCOC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)CC(=O)N[C@H]1CCOC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390604 |

Source

|

| Record name | 3-oxo-N-[(3S)-2-oxooxolan-3-yl]dodecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168982-69-2 |

Source

|

| Record name | 3-oxo-N-[(3S)-2-oxooxolan-3-yl]dodecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-Oxo-dodecanoyl) homoserine lactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Discovery and Role of N-3-Oxo-Dodecanoyl-L-Homoserine Lactone in Pseudomonas aeruginosa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonas aeruginosa is a ubiquitous Gram-negative bacterium and a significant opportunistic human pathogen, particularly in immunocompromised individuals and those with cystic fibrosis. Its success as a pathogen is partly attributed to a sophisticated cell-to-cell communication system known as quorum sensing (QS). This system allows the bacterial population to coordinate gene expression in a density-dependent manner, leading to the production of virulence factors and the formation of biofilms. A key signaling molecule in the P. aeruginosa QS network is N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (3-oxo-C12-HSL). This technical guide provides an in-depth overview of the discovery of 3-oxo-C12-HSL, its central role in the Las quorum sensing circuit, detailed experimental protocols for its study, and quantitative data on its activity.

The Seminal Discovery of the Las Quorum Sensing System

The journey to understanding 3-oxo-C12-HSL began with studies on the regulation of virulence factors in P. aeruginosa. A pivotal moment was the discovery of the lasR gene in 1991 by Gambello and Iglewski. They identified LasR as a transcriptional activator essential for the expression of elastase, a key virulence factor. Their work revealed that LasR shared homology with LuxR, a protein involved in the regulation of bioluminescence in Vibrio fischeri, suggesting a similar autoinduction mechanism in P. aeruginosa[1].

Subsequent research focused on identifying the signaling molecule responsible for activating LasR. In 1994, Pearson and colleagues successfully purified and characterized this autoinducer, which they named Pseudomonas autoinducer (PAI)[2][3]. Through chemical analyses, they determined the structure of PAI to be N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL)[2][3]. They also identified the lasI gene, located adjacent to lasR, as the synthase responsible for producing 3-oxo-C12-HSL[4]. This laid the foundation for understanding the LasI/LasR quorum sensing circuit, a central regulatory system in P. aeruginosa.

The LasI/LasR Signaling Pathway

The LasI/LasR system is a primary quorum sensing circuit in P. aeruginosa that controls the expression of a large number of virulence genes[4]. The mechanism is initiated by the synthesis of 3-oxo-C12-HSL by the LasI synthase. As the bacterial population density increases, 3-oxo-C12-HSL accumulates in the environment. Upon reaching a threshold concentration, 3-oxo-C12-HSL diffuses back into the bacterial cells and binds to the cytoplasmic transcriptional regulator, LasR. This binding event induces a conformational change in LasR, leading to its dimerization and activation. The activated LasR-3-oxo-C12-HSL complex then binds to specific DNA sequences, known as las boxes, in the promoter regions of target genes, thereby modulating their transcription. One of the key genes activated by this complex is lasI itself, creating a positive feedback loop that rapidly amplifies the quorum sensing signal.

Quantitative Data on 3-oxo-C12-HSL

The following tables summarize key quantitative data related to the production and activity of 3-oxo-C12-HSL in Pseudomonas aeruginosa.

Table 1: In Vitro Concentrations and Effects of 3-oxo-C12-HSL

| Parameter | Concentration | Effect | Reference(s) |

| Half-maximal activation of lasB-lacZ | ~1 µM | Activation of the elastase gene promoter in a lasR mutant. | [5] |

| Induction of apoptosis in neutrophils | 50-100 µM | Significant increase in apoptotic cells after 9 hours of incubation. | [6][7] |

| No effect on RAW264.7 cell viability | 6.25 µM | Used as a non-cytotoxic concentration to study inflammatory responses. | [6][8] |

| Bacteriostatic effect on S. epidermidis | 100-200 µM | Transient inhibition of planktonic growth. | [9] |

Table 2: Quantification of 3-oxo-C12-HSL in P. aeruginosa Cultures

| Strain/Condition | Method | Concentration | Reference(s) |

| P. aeruginosa PAO1 | LC-MS/MS | Up to 7.3 ± 1.0 µg/L in culture media. | [10] |

| P. aeruginosa clinical isolates | LC-MS/MS | Ranged from 0.5 to 1.5 ng/mL in patient plasma. | [11] |

| P. aeruginosa PAO1 ΔpvdQ | Biosensor assay | Higher levels detected compared to wild-type PAO1. | [12] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of 3-oxo-C12-HSL. Below are protocols for the extraction, detection, and quantification of this signaling molecule.

Protocol 1: Extraction of Acyl-Homoserine Lactones (AHLs) from Bacterial Supernatant

This protocol is adapted from standard methods for the extraction of AHLs from liquid cultures.

Materials:

-

P. aeruginosa culture grown to the desired cell density.

-

Dichloromethane (DCM), acidified with 0.1% (v/v) glacial acetic acid.

-

Centrifuge and sterile centrifuge tubes.

-

Rotary evaporator or nitrogen stream evaporator.

-

Ethyl acetate (B1210297) or acetonitrile (B52724) for resuspension.

-

0.22 µm syringe filters.

Procedure:

-

Centrifuge the bacterial culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.

-

Carefully decant the supernatant into a sterile flask.

-

Filter-sterilize the supernatant through a 0.22 µm filter to remove any remaining bacteria.

-

For every 100 mL of supernatant, add an equal volume of acidified DCM.

-

Shake the mixture vigorously in a separatory funnel for 2 minutes and then allow the phases to separate.

-

Collect the lower organic phase. Repeat the extraction of the aqueous phase two more times with an equal volume of acidified DCM.

-

Pool the organic phases and dry them over anhydrous sodium sulfate.

-

Evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen until a dry residue is obtained.

-

Resuspend the dried extract in a small volume (e.g., 1 mL) of ethyl acetate or acetonitrile for subsequent analysis.

Protocol 2: Thin-Layer Chromatography (TLC) Bioassay for AHL Detection

This protocol utilizes an AHL biosensor strain, such as Agrobacterium tumefaciens NTL4(pZLR4), to detect the presence of AHLs in an extract.

Materials:

-

C18 reverse-phase TLC plates.

-

AHL extract (from Protocol 1) and AHL standards (e.g., synthetic 3-oxo-C12-HSL).

-

Developing solvent: 60% (v/v) methanol (B129727) in water.

-

Agrobacterium tumefaciens NTL4(pZLR4) biosensor strain.

-

Luria-Bertani (LB) agar (B569324) supplemented with appropriate antibiotics and X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside).

-

Soft top agar (LB with 0.7% agar).

Procedure:

-

Spot a small volume (2-5 µL) of the AHL extract and standards onto the origin of a C18 TLC plate.

-

Allow the spots to dry completely.

-

Place the TLC plate in a developing chamber containing the methanol/water solvent system.

-

Allow the solvent to migrate up the plate until it is approximately 1 cm from the top.

-

Remove the plate from the chamber and allow it to air dry completely in a fume hood.

-

Grow an overnight culture of the A. tumefaciens biosensor strain.

-

Inoculate fresh LB medium with the overnight culture and grow to an OD600 of approximately 0.6.

-

Mix the biosensor culture with molten soft top agar (cooled to ~45°C) containing X-gal.

-

Carefully overlay the developed and dried TLC plate with the soft agar-biosensor mixture.

-

Incubate the plate at 30°C overnight. The presence of AHLs will be indicated by the appearance of blue spots, resulting from the activation of the lacZ reporter gene in the biosensor.

Protocol 3: Quantification of 3-oxo-C12-HSL by LC-MS/MS

This protocol provides a general framework for the highly sensitive and specific quantification of 3-oxo-C12-HSL using liquid chromatography-tandem mass spectrometry.

Instrumentation and Materials:

-

A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

-

A C18 reversed-phase HPLC column.

-

Mobile phase A: Water with 0.1% formic acid.

-

Mobile phase B: Acetonitrile with 0.1% formic acid.

-

AHL extract (from Protocol 1) and a standard curve of synthetic 3-oxo-C12-HSL.

-

An internal standard (e.g., a deuterated AHL analog) is recommended for accurate quantification.

Procedure:

-

Prepare a standard curve of 3-oxo-C12-HSL in the range of expected concentrations in the samples.

-

If using an internal standard, spike it into all samples and standards at a fixed concentration.

-

Set up the LC gradient. A typical gradient might start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the analytes, followed by a re-equilibration step.

-

Set up the mass spectrometer to operate in positive electrospray ionization (ESI+) mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification. For 3-oxo-C12-HSL, the precursor ion is [M+H]+ at m/z 298.2. Common product ions for fragmentation are m/z 102.0 (the lactone ring) and m/z 197.1[13][14].

-

Inject the standards and samples onto the LC-MS/MS system.

-

Integrate the peak areas for the specific MRM transitions of 3-oxo-C12-HSL and the internal standard.

-

Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

-

Use the calibration curve to determine the concentration of 3-oxo-C12-HSL in the unknown samples.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of 3-oxo-C12-HSL from a bacterial culture.

Conclusion and Future Directions

The discovery of this compound and the elucidation of the LasI/LasR quorum sensing system have been instrumental in our understanding of the pathogenicity of Pseudomonas aeruginosa. This signaling molecule plays a critical role in coordinating the expression of a wide array of virulence factors, making it a prime target for the development of novel anti-virulence therapies. The experimental protocols detailed in this guide provide a foundation for researchers to investigate the intricate roles of 3-oxo-C12-HSL and to screen for inhibitors of this crucial signaling pathway. As research in this field continues, a deeper understanding of the complex regulatory networks governed by 3-oxo-C12-HSL will undoubtedly unveil new strategies to combat infections caused by this formidable pathogen.

References

- 1. Cloning and characterization of the Pseudomonas aeruginosa lasR gene, a transcriptional activator of elastase expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure of the autoinducer required for expression of Pseudomonas aeruginosa virulence genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A second N-acylhomoserine lactone signal produced by Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Human Single-chain Variable Fragments Neutralize Pseudomonas aeruginosa Quorum Sensing Molecule, 3O-C12-HSL, and Prevent Cells From the HSL-mediated Apoptosis [frontiersin.org]

- 8. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pseudomonas aeruginosa LasA: a second elastase under the transcriptional control of lasR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxo-dodecanoyl)-L-homoserine lactone triggers mitochondrial dysfunction and apoptosis in neutrophils through calcium signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. LC-MS/MS Determination of Quorum Sensing Molecules in Plasma from Burn Patients with Septic Shock Sustained by Acinetobacter Baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthesis of N-3-Oxo-Dodecanoyl-L-Homoserine Lactone

Audience: Researchers, scientists, and drug development professionals.

Introduction

Core Biosynthesis Pathway

The synthesis of 3-oxo-C12-HSL is catalyzed by the enzyme Acyl-homoserine-lactone synthase, encoded by the lasI gene.[3][4][7] This enzyme belongs to the LuxI family of proteins.[8][9] The biosynthesis is an amidation reaction that utilizes two primary substrates: S-adenosyl-L-methionine (SAM), which provides the homoserine lactone ring, and a specific fatty acyl-acyl carrier protein (acyl-ACP), which provides the 12-carbon acyl chain.[2][7][9][10] The LasI synthase facilitates the formation of an amide bond between these two substrates, followed by lactonization of the intermediate, resulting in the production of 3-oxo-C12-HSL and S-methyl-5'-thioadenosine (MTA) as a coproduct.[7][10]

References

- 1. academic.oup.com [academic.oup.com]

- 2. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Human Single-chain Variable Fragments Neutralize Pseudomonas aeruginosa Quorum Sensing Molecule, 3O-C12-HSL, and Prevent Cells From the HSL-mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Human Single-chain Variable Fragments Neutralize Pseudomonas aeruginosa Quorum Sensing Molecule, 3O-C12-HSL, and Prevent Cells From the HSL-mediated Apoptosis [frontiersin.org]

- 7. uniprot.org [uniprot.org]

- 8. Characterization of diverse homoserine lactone synthases in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Inhibiting N-acyl-homoserine lactone synthesis and quenching Pseudomonas quinolone quorum sensing to attenuate virulence - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of N-3-Oxo-Dodecanoyl-L-Homoserine Lactone in Bacterial Quorum Sensing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (3-oxo-C12-HSL) is a primary autoinducer molecule central to the quorum sensing (QS) systems of many Gram-negative bacteria, most notably the opportunistic human pathogen Pseudomonas aeruginosa. As a key signaling molecule, 3-oxo-C12-HSL orchestrates a density-dependent cascade of gene expression, regulating virulence factors, biofilm formation, and antibiotic resistance. This technical guide provides an in-depth exploration of the core mechanisms of 3-oxo-C12-HSL-mediated quorum sensing, including its synthesis, perception, and the subsequent signaling pathways. Detailed experimental protocols for the study of this autoinducer are provided, alongside a compilation of quantitative data to serve as a valuable resource for researchers in microbiology and drug development.

Introduction to this compound (3-oxo-C12-HSL)

Quorum sensing is a sophisticated system of stimulus and response correlated to population density that bacteria use to coordinate collective behaviors. This process relies on the production, detection, and response to extracellular signaling molecules called autoinducers. In many proteobacteria, N-acyl homoserine lactones (AHLs) are the primary class of autoinducers.

This compound (3-oxo-C12-HSL) is a prominent member of the AHL family. It is comprised of a homoserine lactone ring linked to a 12-carbon acyl side chain with a ketone group at the third carbon.[1] This lipophilic nature allows it to diffuse across bacterial membranes.[1] In P. aeruginosa, 3-oxo-C12-HSL is the primary signaling molecule of the las quorum-sensing system, which sits (B43327) at the top of a regulatory hierarchy controlling virulence.[2][3]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 3-oxo-C12-HSL is essential for its study and for the development of antagonists.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₇NO₄ | [4] |

| Molecular Weight | 297.39 g/mol | [4] |

| IUPAC Name | 3-oxo-N-[(3S)-2-oxooxolan-3-yl]dodecanamide | [4] |

| CAS Number | 168982-69-2 | [5] |

| Appearance | White powder | [5] |

| Purity | ≥98% (TLC) | [5] |

| Solubility | Soluble in DMSO (20 mg/ml) and DMF (20 mg/ml) | [6] |

| Storage Temperature | -20°C | [5] |

The las Quorum Sensing System in Pseudomonas aeruginosa

The canonical 3-oxo-C12-HSL signaling pathway in P. aeruginosa is governed by the las system, which comprises the autoinducer synthase LasI and the transcriptional regulator LasR.[7]

Synthesis of 3-oxo-C12-HSL by LasI

At low cell densities, the expression of lasI is basal. The LasI protein synthesizes 3-oxo-C12-HSL from S-adenosylmethionine (SAM) and a fatty acid precursor. As the bacterial population grows, the concentration of 3-oxo-C12-HSL in the environment increases.

Perception and Response via LasR

Once the concentration of 3-oxo-C12-HSL reaches a critical threshold, it binds to the cytoplasmic transcriptional regulator protein, LasR.[7] This binding event induces a conformational change in LasR, promoting its dimerization and subsequent binding to specific DNA sequences known as las boxes, which are located in the promoter regions of target genes.[8] This leads to the transcriptional activation of these genes.

A key feature of this system is a positive feedback loop: the 3-oxo-C12-HSL-LasR complex upregulates the transcription of the lasI gene, leading to a rapid amplification of the autoinducer signal.[9]

Hierarchical Control of Other QS Systems

The las system exerts hierarchical control over other quorum-sensing systems in P. aeruginosa, notably the rhl system. The 3-oxo-C12-HSL-LasR complex activates the expression of rhlR and rhlI.[10] RhlR is the transcriptional regulator of the rhl system, and RhlI is the synthase for the autoinducer N-butanoyl-L-homoserine lactone (C4-HSL). This hierarchical structure ensures a coordinated and temporally controlled expression of virulence factors.

Quantitative Data

The following tables summarize key quantitative data related to 3-oxo-C12-HSL and the las quorum sensing system.

Table 1: Concentrations of 3-oxo-C12-HSL in P. aeruginosa Cultures

| Strain/Condition | Concentration (µM) | Reference |

| P. aeruginosa PAO1 planktonic culture (OD600 of 1.5-2.0) | ~2-6 | [11] |

| P. aeruginosa PA14 surface growth | Higher than planktonic cultures | [12] |

| P. aeruginosa PAO1 in low phosphate (B84403) medium | ~3.5-fold higher than high phosphate | [13] |

| P. aeruginosa in cystic fibrosis respiratory secretions | Present | [6] |

Table 2: Binding Affinities and Effective Concentrations

| Interaction | Value | Method | Reference |

| LasR binding to las-rhl box DNA | Kd = 11 pM (with 5µM 3-oxo-C12-HSL) | Gel-shift assay | [8] |

| LasR binding to 3-oxo-C12-HSL | Irreversibly bound | Protein purification and bioassay | [8] |

| Aptasensor binding affinity for 3-oxo-C12-HSL | 106.7 nM | Surface Plasmon Resonance | [14] |

| Effective concentration for UPR induction in RAW264.7 cells | 6.25 µM | Cell viability and qRT-PCR | [15] |

| Induction of apoptosis in HeLa cells | Dose-dependent from 10-100 µM | Annexin V/PI staining | [16] |

Table 3: Gene Expression Changes in Response to 3-oxo-C12-HSL

| Cell Type | Gene | Fold Change | Condition | Reference |

| A549 cells | IL-8 | Increased | 50 µM 3-oxo-C12-HSL for 6h | [17] |

| RAW264.7 cells | C/EBP β mRNA | Increased | 6.25 µM 3-oxo-C12-HSL | [15] |

| RAW264.7 cells | CHOP mRNA | Increased | 6.25 µM 3-oxo-C12-HSL | [15] |

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and study of 3-oxo-C12-HSL.

Extraction of 3-oxo-C12-HSL from Bacterial Cultures

This protocol is adapted from standard liquid-liquid extraction methods.[18]

Materials:

-

Bacterial culture supernatant

-

Ethyl acetate (B1210297) (acidified with 0.1% formic acid)

-

Centrifuge and appropriate tubes

-

Rotary evaporator or nitrogen stream

-

HPLC-grade acetonitrile (B52724)

Procedure:

-

Grow the bacterial culture to the desired cell density.

-

Centrifuge the culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.

-

Carefully collect the supernatant.

-

For every 10 mL of supernatant, add 10 mL of acidified ethyl acetate.

-

Vortex vigorously for 2 minutes and allow the phases to separate.

-

Collect the upper organic phase.

-

Repeat the extraction of the aqueous phase two more times with fresh ethyl acetate.

-

Pool the organic phases.

-

Evaporate the ethyl acetate to dryness using a rotary evaporator or a gentle stream of nitrogen.

-

Resuspend the dried extract in a known volume of HPLC-grade acetonitrile for analysis.

Quantification by LC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying AHLs.[19][20]

Instrumentation:

-

HPLC system with a C18 reverse-phase column

-

Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF)

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

Procedure:

-

Prepare a standard curve of 3-oxo-C12-HSL of known concentrations.

-

Inject the resuspended sample extract and standards onto the HPLC column.

-

Elute with a gradient of mobile phase B (e.g., 5% to 95% over 15 minutes).

-

Perform mass spectrometry in positive ion mode.

-

Monitor for the specific parent ion of 3-oxo-C12-HSL ([M+H]⁺ m/z 298.2) and its characteristic fragment ions (e.g., m/z 102.1).[4]

-

Quantify the amount of 3-oxo-C12-HSL in the sample by comparing its peak area to the standard curve.

Quantification using Bacterial Biosensors

Bacterial biosensors are a cost-effective method for detecting and quantifying AHLs. A common biosensor for long-chain AHLs is E. coli carrying the plasmid pSB1075, which contains the lasR gene and the promoter of lasI fused to the luxCDABE operon.[21]

Materials:

-

E. coli pSB1075 biosensor strain

-

LB medium

-

Luminometer or plate reader capable of measuring luminescence

-

3-oxo-C12-HSL standards

Procedure:

-

Grow an overnight culture of the biosensor strain.

-

Dilute the overnight culture 1:100 in fresh LB medium.

-

In a 96-well plate, add a serial dilution of the 3-oxo-C12-HSL standards and the sample extracts.

-

Add the diluted biosensor culture to each well.

-

Incubate the plate at 30°C with shaking.

-

Measure luminescence and optical density (OD600) at regular intervals.

-

Normalize the luminescence by dividing by the OD600.

-

Generate a standard curve from the standards and determine the concentration of 3-oxo-C12-HSL in the samples.

Gene Expression Analysis by qRT-PCR

Quantitative real-time PCR (qRT-PCR) is used to measure changes in gene expression in response to 3-oxo-C12-HSL.[22]

Materials:

-

Bacterial or mammalian cells

-

3-oxo-C12-HSL

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target and reference genes

-

Real-time PCR instrument

Procedure:

-

Culture cells to the desired confluency or growth phase.

-

Treat the cells with the desired concentration of 3-oxo-C12-HSL or a vehicle control for a specified time.

-

Harvest the cells and extract total RNA using a commercial kit.

-

Assess RNA quality and quantity.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qPCR using the cDNA, primers for the gene of interest, a reference gene (e.g., 16S rRNA for bacteria, GAPDH for mammalian cells), and a qPCR master mix.

-

Analyze the data using the ΔΔCt method to determine the fold change in gene expression.

In Vitro Mammalian Cell Assays

The effects of 3-oxo-C12-HSL on mammalian cells can be assessed using various in vitro assays.

Example: Apoptosis Assay [16]

Materials:

-

Mammalian cell line (e.g., HeLa, RAW264.7)

-

Cell culture medium

-

3-oxo-C12-HSL

-

Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

-

Flow cytometer

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of 3-oxo-C12-HSL for a specified time (e.g., 18-24 hours).

-

Harvest the cells, including any floating cells.

-

Wash the cells with PBS.

-

Resuspend the cells in the binding buffer provided with the apoptosis kit.

-

Add Annexin V-FITC and PI to the cells and incubate in the dark.

-

Analyze the cells by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

This compound is a cornerstone of quorum sensing in P. aeruginosa and other Gram-negative bacteria. Its role in regulating virulence and biofilm formation makes it a prime target for the development of novel anti-infective therapies. The methodologies and data presented in this guide provide a comprehensive resource for researchers aiming to further unravel the complexities of 3-oxo-C12-HSL signaling and to exploit this knowledge for therapeutic benefit. A thorough understanding of the underlying molecular mechanisms and the application of robust experimental protocols are crucial for advancing this field.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C16H27NO4 | CID 3246941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-(3-Oxododecanoyl)- L -homoserine lactone quorum sensing signaling molecule 168982-69-2 [sigmaaldrich.com]

- 6. caymanchem.com [caymanchem.com]

- 7. youtube.com [youtube.com]

- 8. pnas.org [pnas.org]

- 9. espace.inrs.ca [espace.inrs.ca]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Label-Free Electrochemical Aptasensor for the Detection of the 3-O-C12-HSL Quorum-Sensing Molecule in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Human Single-chain Variable Fragments Neutralize Pseudomonas aeruginosa Quorum Sensing Molecule, 3O-C12-HSL, and Prevent Cells From the HSL-mediated Apoptosis [frontiersin.org]

- 17. The Pseudomonas aeruginosa Autoinducer 3O-C12 Homoserine Lactone Provokes Hyperinflammatory Responses from Cystic Fibrosis Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Straightforward N-Acyl Homoserine Lactone Discovery and Annotation by LC-MS/MS-based Molecular Networking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. How to do successful gene expression analysis using real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-3-Oxo-Dodecanoyl-L-Homoserine Lactone: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (3-oxo-C12-HSL or OdDHL) is a key signaling molecule in the quorum sensing (QS) system of the opportunistic human pathogen Pseudomonas aeruginosa and other Gram-negative bacteria.[1][2][3] As a member of the N-acyl-homoserine lactone (AHL) family of autoinducers, 3-oxo-C12-HSL plays a pivotal role in regulating the expression of virulence factors and biofilm formation in a cell-density-dependent manner.[3][4] This molecule is of significant interest to researchers in microbiology, chemical biology, and drug development as a target for novel anti-infective therapies that aim to disrupt bacterial communication, a strategy known as quorum quenching.[5] Beyond its role in bacterial signaling, 3-oxo-C12-HSL has been shown to modulate host immune responses, further highlighting its importance in the pathogenesis of bacterial infections.[1]

Chemical Structure and Physicochemical Properties

This compound is an N-acyl-L-homoserine lactone characterized by a 3-oxododecanoyl acyl side chain.[6] Its chemical structure consists of a polar homoserine lactone ring attached to a nonpolar 12-carbon acyl chain with a ketone group at the third carbon position.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 3-oxo-N-[(3S)-2-oxooxolan-3-yl]dodecanamide | [6] |

| Molecular Formula | C₁₆H₂₇NO₄ | [6] |

| Molecular Weight | 297.39 g/mol | [6] |

| CAS Number | 168982-69-2 | |

| Appearance | White powder/crystalline solid | [7] |

| Purity | ≥98% | |

| Solubility | Soluble in DMSO and DMF (approx. 20 mg/ml) | [7][8] |

| Storage Temperature | -20°C | [7] |

Biological Activity and Signaling Pathways

Quorum Sensing in Pseudomonas aeruginosa

In P. aeruginosa, the quorum sensing circuitry is a hierarchical network that includes the las and rhl systems.[3] The las system, which is at the top of this hierarchy, is controlled by the transcriptional regulator LasR and its cognate autoinducer, 3-oxo-C12-HSL, which is synthesized by LasI.[3] When the bacterial population density increases, the concentration of 3-oxo-C12-HSL surpasses a threshold, leading to its binding to LasR.[2] This activated LasR-3-oxo-C12-HSL complex then dimerizes and binds to specific DNA sequences, known as las boxes, to activate the transcription of target genes, including those responsible for the production of virulence factors and biofilm formation.[2][9] The LasR-3-oxo-C12-HSL complex also upregulates the rhl quorum sensing system.[10]

Interaction with Host Cells

3-oxo-C12-HSL can also interact with and modulate the function of host eukaryotic cells, particularly immune cells. It has been shown to induce apoptosis in macrophages and neutrophils and to modulate inflammatory responses.[1] The molecule can disrupt lipopolysaccharide (LPS)-induced nuclear factor-κB (NF-κB) signaling and repress the expression of pro-inflammatory cytokines like TNF-α and IL-12.[1] Furthermore, 3-oxo-C12-HSL can trigger the unfolded protein response (UPR) in host cells, which may be a mechanism by which P. aeruginosa evades the host immune system.[1]

Experimental Protocols

Chemical Synthesis of this compound

A robust linear synthesis route can be employed to produce high-purity 3-oxo-C12-HSL.[4] The synthesis generally involves the formation of a β-keto ester, protection of the ketone, hydrolysis of the ester, and finally, amide coupling with L-homoserine lactone.[4]

Step 1: Synthesis of Methyl 3-oxododecanoate (B1238196)

-

Slowly add a solution of decanoyl chloride (1.0 eq) in anhydrous dichloromethane (B109758) to a reaction mixture at 0 °C containing methyl acetoacetate (B1235776) and a suitable base.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Remove the solvent under reduced pressure to yield the crude product.

Step 2: Acetal (B89532) Protection of the Ketone

-

Protect the ketone group of methyl 3-oxododecanoate to prevent side reactions in subsequent steps. This is typically achieved by reacting with an alcohol in the presence of an acid catalyst.

Step 3: Hydrolysis of the Ester

-

Dissolve the protected β-keto ester from Step 2 in a mixture of tetrahydrofuran (B95107) and water (3:1).[4]

-

Add lithium hydroxide (B78521) (1.5 eq) and stir the mixture at room temperature for 12 hours.[4]

-

Acidify the reaction mixture to pH ~3 with 1 M HCl.[4]

-

Extract the aqueous layer with ethyl acetate.[4]

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the protected 3-oxododecanoic acid.[4]

Step 4: Amide Coupling with L-Homoserine Lactone

-

To a solution of the protected 3-oxododecanoic acid (1.0 eq) in anhydrous dichloromethane at 0 °C, add HOBt (1.2 eq) and EDC (1.2 eq).[4]

-

Stir the mixture for 15 minutes, then add L-homoserine lactone hydrobromide (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).[4]

-

Allow the reaction to warm to room temperature and stir for 18 hours.[4]

-

Dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous ammonium (B1175870) chloride and brine.[4]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[4]

Step 5: Deprotection and Purification

-

Remove the acetal protecting group under acidic conditions.

-

Purify the final product by silica (B1680970) gel column chromatography to afford this compound as a white solid.[4]

Biofilm Inhibition Assay

The effect of 3-oxo-C12-HSL on biofilm formation can be assessed using a crystal violet staining method in a 96-well plate format.[11][12]

-

Preparation of Bacterial Inoculum: Inoculate a single colony of the test bacterium (e.g., P. aeruginosa) into 5 mL of growth medium and incubate overnight at the optimal temperature with shaking. The next day, dilute the overnight culture 1:100 in fresh growth medium.[12]

-

Assay Setup: Prepare serial dilutions of 3-oxo-C12-HSL in the fresh growth medium to achieve the desired final concentrations. Include a solvent control and a negative control (medium only). Add 100-200 µL of the diluted bacterial culture to each well of a 96-well plate. Add the 3-oxo-C12-HSL dilutions and controls to the respective wells.[11][12]

-

Incubation: Cover the plate and incubate under static conditions at the optimal temperature for 24-48 hours to allow for biofilm formation.[11][12]

-

Washing: Discard the planktonic bacteria and wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.[12]

-

Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[11]

-

Washing: Remove the crystal violet solution and wash the wells with water to remove excess stain.[11]

-

Quantification: Add 200 µL of 30% acetic acid or 95% ethanol (B145695) to each well to solubilize the bound crystal violet.[11][12] Measure the absorbance at a wavelength between 550 and 595 nm using a microplate reader.[12]

Detection by Thin-Layer Chromatography (TLC)

TLC can be used for the detection and semi-quantitative analysis of 3-oxo-C12-HSL.[13]

-

Plate Preparation: Use C18 reversed-phase TLC plates. Draw an origin line with a pencil about 0.5-1 cm from the bottom of the plate.[13][14]

-

Spotting: Spot a small amount of the sample extract and a 3-oxo-C12-HSL standard onto the origin line.[13]

-

Development: Place the TLC plate in a developing chamber containing a suitable mobile phase, such as methanol/water (60:40, v/v).[13] Allow the solvent to ascend the plate until it is near the top.

-

Visualization: After development, dry the plate. The separated compounds can be visualized using a bioassay overlay with a reporter strain like Agrobacterium tumefaciens NTL4(pZLR4), which produces a detectable signal (e.g., β-galactosidase activity) in the presence of AHLs.[13] The location of the 3-oxo-C12-HSL can be identified by comparing its retention factor (Rf) to that of the standard.

Experimental and Analytical Workflows

Studying Protein-Ligand Interactions

The interaction of 3-oxo-C12-HSL with its receptor, LasR, is a key area of research for the development of quorum sensing inhibitors. A common workflow to study these interactions involves computational and experimental approaches.

Conclusion

This compound is a multifaceted molecule that is central to the pathogenicity of Pseudomonas aeruginosa. A thorough understanding of its chemical properties, synthesis, and biological activities is crucial for the development of novel therapeutic strategies targeting bacterial infections. The experimental protocols and workflows outlined in this guide provide a framework for researchers to investigate the intricate roles of this important quorum sensing signal. The continued study of 3-oxo-C12-HSL and its interactions will undoubtedly pave the way for innovative approaches to combat antibiotic resistance.

References

- 1. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. benchchem.com [benchchem.com]

- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 6. This compound | C16H27NO4 | CID 3246941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. f1000research-files.f1000.com [f1000research-files.f1000.com]

- 10. researchgate.net [researchgate.net]

- 11. static.igem.org [static.igem.org]

- 12. benchchem.com [benchchem.com]

- 13. Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. orgchemboulder.com [orgchemboulder.com]

An In-Depth Technical Guide to the Mechanism of Action of N-3-Oxo-Dodecanoyl-L-Homoserine Lactone in Gram-negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (3-oxo-C12-HSL) is a key quorum-sensing (QS) signal molecule in many Gram-negative bacteria, most notably the opportunistic pathogen Pseudomonas aeruginosa. It plays a pivotal role in regulating gene expression in a cell-density-dependent manner, controlling a wide array of physiological processes including virulence factor production and biofilm formation. This technical guide provides a comprehensive overview of the mechanism of action of 3-oxo-C12-HSL, detailing its interaction with the transcriptional regulator LasR, the subsequent signaling cascade, and the downstream effects on gene expression. This document includes quantitative data on binding affinities and gene regulation, detailed experimental protocols for studying 3-oxo-C12-HSL activity, and visualizations of the core signaling pathways and experimental workflows.

The Core Signaling Pathway: The LasR-I Quorum Sensing System

The canonical mechanism of 3-oxo-C12-HSL action in P. aeruginosa is mediated through the LasR-I quorum-sensing system. This system is comprised of the synthase LasI, which produces 3-oxo-C12-HSL, and the transcriptional regulator LasR, which acts as the receptor for 3-oxo-C12-HSL.[1]

At low cell densities, the basal level of 3-oxo-C12-HSL produced by LasI is low. As the bacterial population grows, the concentration of 3-oxo-C12-HSL increases. Upon reaching a threshold concentration, 3-oxo-C12-HSL binds to the cytoplasmic protein LasR.[1] This binding event induces a conformational change in LasR, promoting its dimerization and stabilizing the protein.[2][3] The LasR:3-oxo-C12-HSL complex is the active form of the transcriptional regulator. This complex then binds to specific DNA sequences, known as las boxes, located in the promoter regions of target genes.[2] This binding initiates the transcription of hundreds of genes, including those encoding for virulence factors and proteins involved in biofilm formation.[4][5] A key target of the activated LasR is the lasI gene itself, creating a positive feedback loop that rapidly amplifies the QS signal.[6]

The LasR-I system sits (B43327) at the top of a hierarchical QS network in P. aeruginosa. The activated LasR:3-oxo-C12-HSL complex also upregulates the expression of a second QS system, the RhlR-I system.[7] This intricate regulatory network allows for precise temporal control of gene expression during infection and biofilm development.

References

- 1. researchgate.net [researchgate.net]

- 2. pnas.org [pnas.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Frontiers | Human Single-chain Variable Fragments Neutralize Pseudomonas aeruginosa Quorum Sensing Molecule, 3O-C12-HSL, and Prevent Cells From the HSL-mediated Apoptosis [frontiersin.org]

- 5. Human Single-chain Variable Fragments Neutralize Pseudomonas aeruginosa Quorum Sensing Molecule, 3O-C12-HSL, and Prevent Cells From the HSL-mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Development and Characterization of LasR Immobilized Monolithic Column for Screening Active Ingredients as Quorum Sensing Inhibitors Against P. aeruginosa in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on N-3-Oxo-Dodecanoyl-L-Homoserine Lactone and its Impact on Biofilm Formation and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-3-oxo-dodecanoyl-L-homoserine lactone (3-oxo-C12-HSL) is a key signaling molecule in the quorum sensing (QS) network of the opportunistic human pathogen Pseudomonas aeruginosa. As a member of the acyl-homoserine lactone (AHL) family of autoinducers, 3-oxo-C12-HSL plays a pivotal role in regulating gene expression in a cell-density dependent manner. This regulation is central to the coordination of virulence factor production and the formation of biofilms, which are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS). Biofilms contribute significantly to the persistence of chronic infections and the increased resistance of bacteria to antimicrobial agents. Understanding the multifaceted impact of 3-oxo-C12-HSL on biofilm formation and development is therefore crucial for the development of novel anti-virulence and anti-biofilm therapeutic strategies.

This technical guide provides a comprehensive overview of the role of 3-oxo-C12-HSL in biofilm formation, detailing the underlying signaling pathways, summarizing quantitative data on its effects, and providing established experimental protocols for its study.

The Las Quorum Sensing System: The Central Role of 3-oxo-C12-HSL

In P. aeruginosa, the QS circuitry is a complex hierarchical network. The las system, which utilizes 3-oxo-C12-HSL, is considered the master regulator, controlling other QS systems such as the rhl and pqs systems.[1][2]

Signaling Pathway:

At low cell densities, the transcriptional regulator LasR is largely inactive. As the bacterial population grows, the concentration of 3-oxo-C12-HSL, synthesized by the LasI synthase, increases.[3] Upon reaching a threshold concentration, 3-oxo-C12-HSL binds to and activates LasR. The LasR:3-oxo-C12-HSL complex then acts as a transcriptional activator, binding to specific DNA sequences known as las boxes in the promoter regions of target genes. This binding initiates the transcription of a wide array of genes, including those involved in virulence factor production (e.g., elastase, encoded by lasB) and biofilm formation.[2][4] Furthermore, the activated LasR positively regulates its own synthesis and that of LasI, creating a positive feedback loop that amplifies the QS signal.[4] The LasR:3-oxo-C12-HSL complex also directly upregulates the expression of the rhlR and rhlI genes of the subordinate rhl QS system.[2]

Impact of 3-oxo-C12-HSL on Biofilm Formation

3-oxo-C12-HSL influences multiple stages of biofilm development, from initial attachment to maturation and the production of the EPS matrix.

Quantitative Effects on Biofilm Parameters

The following tables summarize quantitative data from various studies on the effect of 3-oxo-C12-HSL on key biofilm parameters. It is important to note that experimental conditions can influence the observed effects.

| Concentration of 3-oxo-C12-HSL | Bacterial Strain | Effect on Biofilm Mass (Crystal Violet Assay) | Reference |

| 100 µM | Staphylococcus epidermidis | Inhibition of biofilm formation | [5] |

| 200 µM | Staphylococcus epidermidis | Significant inhibition of biofilm formation | [5] |

| Not Specified (lasI mutant vs. wild-type) | Pseudomonas aeruginosa PT5 | No significant difference in biofilm amount | [6] |

| Concentration of 3-oxo-C12-HSL | Bacterial Strain | Effect on Biofilm Structure (Microscopy) | Reference |

| 10 - 20 µM | Vibrio alginolyticus | Induced or enhanced biofilm formation and altered structure | [7] |

| 40 - 100 µM | Vibrio alginolyticus | Did not significantly improve and even inhibited biofilm formation | [7] |

Impact on Extracellular Polymeric Substance (EPS) Production

The EPS matrix is a critical component of biofilms, providing structural integrity and protection. 3-oxo-C12-HSL has been shown to regulate the production of key EPS components. For instance, in P. aeruginosa, the las system is involved in the regulation of genes responsible for the synthesis of Pel and Psl exopolysaccharides, which are major constituents of the biofilm matrix.

| Concentration of 3-oxo-C12-HSL | Bacterial Strain | Effect on EPS Production | Reference |

| 100 µM | Staphylococcus epidermidis | Inhibition of EPS production | [5] |

| 200 µM | Staphylococcus epidermidis | Significant inhibition of EPS production | [5] |

Impact on Bacterial and Host Cell Viability

High concentrations of 3-oxo-C12-HSL can exert cytotoxic effects on both bacterial and host cells.

| Concentration of 3-oxo-C12-HSL | Cell Type | Effect on Cell Viability | Reference |

| 6.25 µM | RAW264.7 mouse macrophages | No significant effect on viability | [8] |

| 12.5 - 100 µM | RAW264.7 mouse macrophages | Induced apoptosis and cell death | [8] |

| 50 µM | HeLa cells | ~21% apoptotic cells | |

| 100 µM | HeLa cells | ~50% apoptotic cells | |

| ≥100 µM (48h) | Panc-1 human pancreatic carcinoma cells | Significant decrease in viability (IC50 = 120 ± 5 µM) | [3] |

| ≥25 µM (48h) | Aspc-1 human pancreatic carcinoma cells | Significant decrease in viability (IC50 = 48 ± 8 µM) | [3] |

Experimental Protocols

Detailed methodologies are essential for the reproducible study of 3-oxo-C12-HSL's effects. The following sections provide protocols for key experiments.

Quantification of Biofilm Mass using Crystal Violet Assay

This method provides a quantitative measure of the total biofilm biomass.

Protocol:

-

Biofilm Growth: Grow bacterial cultures in a 96-well microtiter plate in the presence of varying concentrations of 3-oxo-C12-HSL. Include appropriate negative (medium only) and positive (bacteria without 3-oxo-C12-HSL) controls. Incubate the plate under conditions that promote biofilm formation (e.g., 37°C for 24-48 hours).

-

Washing: Gently discard the planktonic cells and wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

-

Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.

-

Washing: Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

-

Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet that has stained the biofilm.

-

Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at 550-590 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.

Visualization of Biofilm Structure using Confocal Laser Scanning Microscopy (CLSM)

CLSM allows for the three-dimensional visualization of biofilm architecture and the assessment of cell viability within the biofilm.

Protocol:

-

Biofilm Growth: Grow biofilms on a suitable surface (e.g., glass coverslips) in the presence of 3-oxo-C12-HSL.

-

Staining (LIVE/DEAD):

-

Prepare a staining solution containing SYTO 9 (stains live cells green) and propidium (B1200493) iodide (PI) (stains dead cells red). A common working concentration is 3 µL of each dye per 1 mL of sterile water.[9]

-

Gently wash the biofilm to remove planktonic cells.

-

Add the staining solution to the biofilm and incubate in the dark at room temperature for 15-20 minutes.[10]

-

Gently rinse with sterile water to remove excess stain.[10]

-

-

Imaging: Mount the stained biofilm on a microscope slide and visualize using a confocal laser scanning microscope with appropriate excitation and emission filters for SYTO 9 and PI.

-

Image Analysis: Acquire z-stack images through the biofilm and use software such as COMSTAT or ImageJ to analyze structural parameters like biofilm thickness, biovolume, and surface area.[11]

Quantification of Extracellular Polymeric Substances (EPS) using the Phenol-Sulfuric Acid Method

This colorimetric method is widely used for the quantification of total carbohydrates, a major component of the EPS matrix.

Protocol:

-

EPS Extraction:

-

Harvest the biofilm and resuspend it in a suitable buffer.

-

Extract the EPS using a method such as centrifugation, EDTA treatment, or sonication.

-

-

Sample Preparation: Prepare a dilution of the extracted EPS solution.

-

Reaction:

-

To 250 µL of the sample, add 250 µL of 5% phenol (B47542) solution and vortex.[12]

-

Carefully and rapidly add 1,250 µL of concentrated sulfuric acid. The heat of the reaction is essential.[12]

-

-

Incubation: Allow the mixture to cool to room temperature.

-

Quantification: Measure the absorbance at 490 nm. The carbohydrate concentration is determined by comparing the absorbance to a standard curve prepared with a known sugar (e.g., glucose).

Gene Expression Analysis by Quantitative Real-Time RT-PCR (RT-qPCR)

RT-qPCR is a sensitive technique to quantify the expression levels of specific genes in response to 3-oxo-C12-HSL.

Protocol:

-

RNA Extraction: Expose bacterial cultures (planktonic or biofilm) to the desired concentrations of 3-oxo-C12-HSL for a specific duration. Extract total RNA using a commercial kit, ensuring the removal of DNA contamination.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

qPCR: Perform quantitative PCR using the synthesized cDNA as a template, specific primers for the target genes (e.g., lasI, rhlI, lasB), and a suitable fluorescent dye (e.g., SYBR Green) or probe-based chemistry. Use a housekeeping gene (e.g., rplS) for normalization.

-

Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes in the treated samples compared to the untreated controls.

Conclusion

This compound is a master regulator in P. aeruginosa, orchestrating a complex gene expression program that profoundly influences biofilm formation and virulence. Its effects are concentration-dependent and extend beyond P. aeruginosa to other bacterial species and even host cells. A thorough understanding of the mechanisms of action of 3-oxo-C12-HSL, facilitated by the robust experimental protocols outlined in this guide, is paramount for the development of innovative therapeutic interventions aimed at disrupting bacterial communication and mitigating the challenges posed by biofilm-associated infections. The continued investigation into the intricate network regulated by 3-oxo-C12-HSL will undoubtedly unveil new targets for the next generation of antimicrobial and anti-biofilm agents.

References

- 1. Frontiers | N-Acyl Homoserine Lactone-Mediated Quorum Sensing Regulates Species Interactions in Multispecies Biofilm Communities [frontiersin.org]

- 2. Pseudomonas aeruginosa quorum-sensing response in the absence of functional LasR and LasI proteins: the case of strain 148, a virulent dolphin isolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Human Single-chain Variable Fragments Neutralize Pseudomonas aeruginosa Quorum Sensing Molecule, 3O-C12-HSL, and Prevent Cells From the HSL-mediated Apoptosis [frontiersin.org]

- 4. espace.inrs.ca [espace.inrs.ca]

- 5. Pseudomonas aeruginosa auto inducer3-oxo-C12-HSL exerts bacteriostatic effect and inhibits Staphylococcus epidermidis biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biofilm formation by Pseudomonas aeruginosa: role of the C4-HSL cell-to-cell signal and inhibition by azithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scienceopen.com [scienceopen.com]

- 8. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. Environmental Regulation of Pseudomonas aeruginosa PAO1 Las and Rhl Quorum-Sensing Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of extracellular polymeric substances (EPS) using a modified phenol-sulfuric acid (PSA) assay... [protocols.io]

The Central Role of LasI Synthase in N-3-Oxo-Dodecanoyl-L-Homoserine Lactone Production: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the LasI synthase, a pivotal enzyme in the quorum-sensing (QS) network of the opportunistic human pathogen Pseudomonas aeruginosa. The focus is on the enzyme's primary function: the biosynthesis of the signaling molecule N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (3-oxo-C12-HSL). This molecule is a key regulator of virulence factor expression and biofilm formation, making LasI a significant target for the development of novel anti-infective therapies.

Introduction to the LasI/LasR Quorum-Sensing System

In P. aeruginosa, the LasI/LasR system is a well-characterized QS circuit that enables bacteria to coordinate their gene expression in a cell-density-dependent manner.[1] The system is composed of two key proteins: LasI, an acyl-homoserine lactone (AHL) synthase, and LasR, a transcriptional regulator.[2][3]

LasI is responsible for the synthesis of the autoinducer molecule 3-oxo-C12-HSL.[4] As the bacterial population grows, the concentration of 3-oxo-C12-HSL increases. Once a threshold concentration is reached, 3-oxo-C12-HSL binds to and activates the LasR protein. The LasR:3-oxo-C12-HSL complex then acts as a transcriptional activator, binding to specific DNA sequences (las boxes) to regulate the expression of a wide array of target genes.[5] This includes a positive feedback loop where the complex upregulates the transcription of the lasI gene, leading to a rapid increase in 3-oxo-C12-HSL production.[6]

Biochemical Synthesis of 3-oxo-C12-HSL by LasI Synthase

The enzymatic reaction catalyzed by LasI synthase involves the condensation of two substrates: S-adenosyl-L-methionine (SAM) and 3-oxododecanoyl-acyl carrier protein (3-oxo-C12-ACP).[2] SAM provides the homoserine lactone moiety, while 3-oxo-C12-ACP, a component of the fatty acid biosynthesis pathway, provides the acyl side chain.[7] The reaction yields three products: 3-oxo-C12-HSL, S-methyl-5'-thioadenosine (MTA), and holo-acyl carrier protein (holo-ACP).[4]

The crystal structure of LasI reveals a V-shaped substrate-binding cleft that leads to a tunnel capable of accommodating the long acyl chain of 3-oxo-C12-ACP.[2] Specific residues within the N-terminus of the protein, including Arg23, Phe27, and Trp33, are crucial for binding SAM.[2]

Quantitative Data

Enzymatic Kinetics of N-Acyl Homoserine Lactone Synthases

| Enzyme | Substrate | Km (µM) | Vmax (mol/min/mol enzyme) | Reference |

| RhlI | Butyryl-ACP | 1.5 | 1.9 | [8] |

| RhlI | S-adenosylmethionine | 11 | 1.9 | [8] |

| AinS | Octanoyl-ACP | Not specified | 2.37 | [9] |

| AinS | Octanoyl-CoA | Not specified | 0.21 | [9] |

Note: The determination of precise Kcat and Km values for LasI with its specific substrates, 3-oxododecanoyl-ACP and S-adenosylmethionine, remains a key area for future research to fully characterize its enzymatic activity.

Production of 3-oxo-C12-HSL in Pseudomonas aeruginosa

The concentration of 3-oxo-C12-HSL produced by P. aeruginosa can vary significantly depending on the strain, growth conditions, and the presence of regulatory factors.

| Strain | Growth Condition | 3-oxo-C12-HSL Concentration | Reference |

| PAO1 | Planktonic culture (OD600 of 1.5) | ~1.5 µM | [10] |

| PAO1 | Planktonic culture (OD600 of 2.0) | ~2.5 µM | [10] |

| PA14 | Planktonic culture (8 hours) | ~100 ng/CFU | [1] |

| PA14 | Surface growth (16 hours) | ~250 ng/CFU | [1] |

| PAO1 (lasR mutant) | Phosphate-replete medium | ~5% of wild-type | [9] |

| PAO1 (lasR mutant) | Phosphate-depleted medium | ~20% of wild-type | [9] |

| RAW264.7 cells treated | 9 hours incubation | 50 µM induced ~40% apoptosis | [8] |

| HeLa cells treated | 18 hours incubation | 10-100 µM (dose-dependent apoptosis) | [3] |

Experimental Protocols

Heterologous Expression and Purification of LasI Synthase

This protocol describes a general method for the expression of LasI in Escherichia coli and its subsequent purification, which can be adapted based on the specific expression vector and affinity tag used.

1. Gene Cloning and Expression Vector Construction:

- Amplify the lasI gene from P. aeruginosa genomic DNA using PCR with primers that incorporate desired restriction sites.

- Clone the amplified lasI fragment into an appropriate expression vector (e.g., pET series) containing a suitable promoter (e.g., T7) and an affinity tag (e.g., 6x-His tag) for purification.

- Transform the recombinant plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

2. Protein Expression:

- Inoculate a single colony of the transformed E. coli into Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.

- Inoculate a larger volume of LB broth with the overnight culture and grow at 37°C to an OD600 of 0.4-0.6.

- Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

- Continue to grow the culture at a lower temperature (e.g., 16-25°C) for several hours or overnight to enhance protein solubility.

3. Cell Lysis and Lysate Preparation:

- Harvest the bacterial cells by centrifugation.

- Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and a protease inhibitor cocktail).

- Lyse the cells by sonication or using a French press.

- Clarify the lysate by centrifugation to remove cell debris.

4. Affinity Chromatography Purification:

- Load the clarified lysate onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins) pre-equilibrated with lysis buffer.

- Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

- Elute the tagged LasI protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

5. (Optional) Tag Removal and Further Purification:

- If the expression vector includes a protease cleavage site, the affinity tag can be removed by incubation with the specific protease.

- Further purify the protein using size-exclusion chromatography to remove the cleaved tag, protease, and any remaining impurities.

6. Protein Concentration and Storage:

- Concentrate the purified protein using an appropriate method (e.g., ultrafiltration).

- Determine the protein concentration using a standard assay (e.g., Bradford or BCA).

- Store the purified LasI synthase at -80°C in a suitable buffer containing a cryoprotectant like glycerol.

In Vitro LasI Synthase Activity Assay

This assay measures the production of 3-oxo-C12-HSL from its substrates by purified LasI synthase.

1. Reaction Mixture Preparation:

- Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT).

- The reaction mixture should contain:

- Purified LasI synthase (final concentration in the nanomolar to low micromolar range).

- S-adenosyl-L-methionine (SAM) (final concentration in the micromolar range).

- 3-oxododecanoyl-ACP (final concentration in the micromolar range). The synthesis of acyl-ACPs can be a complex multi-step process.

2. Reaction Incubation:

- Initiate the reaction by adding one of the components (e.g., the enzyme).

- Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time period (e.g., 30-60 minutes).

3. Reaction Termination and Extraction:

- Stop the reaction by adding an equal volume of acidified ethyl acetate (B1210297).

- Vortex the mixture vigorously to extract the 3-oxo-C12-HSL into the organic phase.

- Centrifuge to separate the phases and carefully collect the upper organic layer.

- Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.

4. Quantification of 3-oxo-C12-HSL:

- Resuspend the dried extract in a known volume of a suitable solvent (e.g., methanol (B129727) or acetonitrile).

- Quantify the amount of 3-oxo-C12-HSL produced using one of the methods described below (Section 4.3).

Quantification of this compound

4.3.1. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS):

This is a highly sensitive and specific method for the absolute quantification of 3-oxo-C12-HSL.

-

Sample Preparation: Extract 3-oxo-C12-HSL from culture supernatants or in vitro reaction mixtures as described above.

-

Chromatographic Separation:

-

Inject the resuspended extract onto a reverse-phase HPLC column (e.g., C18).

-

Use a gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both typically containing a small amount of formic acid, to separate the components of the mixture.

-

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is directed into a mass spectrometer.

-

Use electrospray ionization (ESI) in the positive ion mode.

-

Perform tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion for 3-oxo-C12-HSL (m/z 298.2) and monitoring for a specific product ion (e.g., m/z 102.1, corresponding to the homoserine lactone ring).

-

-

Quantification:

-

Generate a standard curve using known concentrations of a synthetic 3-oxo-C12-HSL standard.

-

Quantify the amount of 3-oxo-C12-HSL in the samples by comparing their peak areas to the standard curve.

-

4.3.2. Lux-based Biosensor Assay:

This is a sensitive and relatively high-throughput method for the detection and relative quantification of 3-oxo-C12-HSL. It utilizes a reporter strain of bacteria that produces light in response to the presence of 3-oxo-C12-HSL.

-

Reporter Strain: A common reporter strain is E. coli carrying a plasmid with the lasR gene and the lasI promoter fused to a reporter gene cassette, such as the luxCDABE operon from Vibrio fischeri.

-

Assay Procedure:

-

Grow the reporter strain to the mid-logarithmic phase.

-

Add aliquots of the serially diluted samples (or standards) to the reporter strain culture in a 96-well microtiter plate.

-

Incubate the plate at an appropriate temperature (e.g., 30°C) for a few hours.

-

Measure the luminescence produced by each well using a luminometer.

-

-

Quantification:

-

Generate a standard curve using known concentrations of synthetic 3-oxo-C12-HSL.

-

Determine the concentration of 3-oxo-C12-HSL in the samples by interpolating their luminescence values on the standard curve.

-

Visualizations

Caption: The LasI-mediated quorum sensing signaling pathway in Pseudomonas aeruginosa.

Caption: A general experimental workflow for the characterization of LasI synthase activity.

Caption: Logical relationships between the core components of the LasI quorum-sensing system.

References

- 1. Acylhomoserine lactone synthase activity of the Vibrio fischeri AinS protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure of the Pseudomonas aeruginosa acyl-homoserinelactone synthase LasI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Human Single-chain Variable Fragments Neutralize Pseudomonas aeruginosa Quorum Sensing Molecule, 3O-C12-HSL, and Prevent Cells From the HSL-mediated Apoptosis [frontiersin.org]

- 4. uniprot.org [uniprot.org]

- 5. espace.inrs.ca [espace.inrs.ca]

- 6. biorxiv.org [biorxiv.org]

- 7. pnas.org [pnas.org]

- 8. pnas.org [pnas.org]

- 9. Acylhomoserine Lactone Synthase Activity of the Vibrio fischeri AinS Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Human Single-Chain Antibodies That Neutralize Elastolytic Activity of Pseudomonas aeruginosa LasB - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of N-3-Oxo-Dodecanoyl-L-Homoserine Lactone with the LasR Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between the quorum-sensing signal molecule N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (3O-C12-HSL) and its cognate receptor, the transcriptional regulator LasR of Pseudomonas aeruginosa. This interaction is a critical control point in bacterial communication and the expression of virulence factors, making it a key target for novel antimicrobial therapies.

Introduction to the LasR-3O-C12-HSL System

Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density. In P. aeruginosa, a major opportunistic human pathogen, the las system is a key QS circuit. The LasR protein, a member of the LuxR family of transcriptional regulators, is the central protein in this system. Its activity is dependent on the binding of the autoinducer molecule, 3O-C12-HSL, which is synthesized by the LasI synthase.[1][2] When the bacterial population reaches a threshold density, the concentration of 3O-C12-HSL increases, leading to the formation of the LasR-3O-C12-HSL complex. This complex then drives the expression of a large regulon of genes, including those responsible for virulence factor production and biofilm formation.

The Molecular Interaction

The LasR protein is a modular protein consisting of two primary domains: an N-terminal ligand-binding domain (LBD) and a C-terminal DNA-binding domain (DBD).[3] The binding of 3O-C12-HSL to the LBD induces a conformational change in LasR, which is essential for its activation.

Binding Site and Affinity

The 3O-C12-HSL molecule binds within a hydrophobic pocket of the LasR LBD. This interaction is highly specific and is a critical determinant of the signaling pathway. While LasR can recognize other acyl-homoserine lactones (AHLs), it shows the highest affinity for its cognate ligand, 3O-C12-HSL.

Recent computational studies have suggested the existence of a new interaction site for 3O-C12-HSL, termed the "LBD-SLR-DBD bridge," which involves conserved residues from the ligand-binding domain, the short linker region (SLR), and the DNA-binding domain.[3] This novel binding mode may indicate a more complex mechanism of LasR regulation than previously understood.

Table 1: Quantitative Binding Data for the LasR-3O-C12-HSL Interaction

| Measurement Technique | Parameter | Value | Reference |

| Isothermal Titration Calorimetry (ITC) | Affinity (Kd) | ~1 µM | [4] |

| Electrophoretic Mobility Shift Assay (EMSA) | Apparent Dissociation Constant (Kd) of LasR-DNA binding in the presence of 3O-C12-HSL | 3-fold higher affinity compared to absence of ligand | [5] |

Conformational Changes and Dimerization

The binding of 3O-C12-HSL to the LasR LBD is believed to stabilize the protein and promote its dimerization.[6] This dimerization is a prerequisite for the subsequent binding of the LasR-ligand complex to its specific DNA target sequences, known as las boxes, located in the promoter regions of target genes.

The LasR-3O-C12-HSL Signaling Pathway

The binding of 3O-C12-HSL to LasR initiates a signaling cascade that results in the coordinated expression of hundreds of genes. A simplified representation of this pathway is illustrated below.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the LasR-3O-C12-HSL interaction.

Purification of LasR Protein

The purification of functional LasR protein is often challenging due to its tendency to form inclusion bodies when overexpressed. The following protocol is a synthesized approach for the purification of His-tagged or GST-tagged LasR from E. coli.

Protocol Steps:

-

Expression: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding a tagged LasR protein (e.g., pET-His-LasR or pGEX-GST-LasR). Grow the culture to mid-log phase and induce protein expression with IPTG. To improve solubility, it is often beneficial to induce at a lower temperature (e.g., 16-20°C) for a longer period (e.g., 12-16 hours).

-

Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a suitable lysis buffer. The buffer should contain a buffering agent (e.g., Tris-HCl), salt (e.g., NaCl), and protease inhibitors. Lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at high speed to pellet cellular debris and inclusion bodies. The soluble fraction containing the tagged LasR protein is retained.

-

Affinity Chromatography: Apply the clarified lysate to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins or glutathione-agarose for GST-tagged proteins).

-

Washing: Wash the column extensively with a wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound LasR protein from the column using an appropriate elution buffer (e.g., containing a high concentration of imidazole for His-tagged proteins or reduced glutathione (B108866) for GST-tagged proteins).

-

Dialysis and Storage: Dialyze the eluted protein against a storage buffer to remove the eluting agent and to allow for proper protein folding. Store the purified protein at -80°C.

Reporter Gene Assay for LasR Activity

Reporter gene assays are commonly used to quantify the activity of the LasR-3O-C12-HSL complex in vivo. This is typically done by fusing a promoter known to be regulated by LasR (e.g., the lasI or lasB promoter) to a reporter gene such as lux (encoding luciferase) or gfp (encoding green fluorescent protein).

Protocol Steps:

-

Strain Construction: Introduce a reporter plasmid containing a LasR-dependent promoter fused to a reporter gene into a suitable bacterial host strain. This is often a P. aeruginosa strain lacking the lasI gene to eliminate endogenous 3O-C12-HSL production.

-

Culture Preparation: Grow the reporter strain in a suitable medium to the desired optical density.

-

Induction: Aliquot the culture into a multi-well plate and add varying concentrations of 3O-C12-HSL or test compounds (e.g., potential inhibitors). Include appropriate controls (e.g., no ligand, vehicle control).

-

Incubation: Incubate the plate under appropriate conditions for a sufficient time to allow for reporter gene expression.

-

Measurement: Measure the reporter signal using a plate reader (luminometer for luciferase, fluorometer for GFP). Also, measure the optical density of the cultures to normalize the reporter signal to cell number.

-

Data Analysis: Calculate the normalized reporter activity for each condition and plot the results to determine the dose-response relationship.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is a technique used to study the binding of proteins to DNA. It can be used to demonstrate the direct binding of the LasR-3O-C12-HSL complex to its target DNA sequences.

Protocol Steps:

-